molecular formula C18H11FN2O4 B10824143 Apio-EE-07

Apio-EE-07

Cat. No.: B10824143
M. Wt: 338.3 g/mol
InChI Key: MHGVFCIOFWQTHT-VVNOOFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APIO-EE-07 (CAS 1606160-46-6) is a novel, dual-target inhibitor of the kinases RSK1 (p90 ribosomal S6 kinase 1) and MSK2 (mitogen- and stress-activated protein kinase 2) [ citation 1 ]. This compound has demonstrated significant value in oncology research, particularly in the study of colon cancer. By blocking RSK1 and MSK2 kinase activity in a dose-dependent manner, this compound inhibits colon cancer cell growth and anchorage-independent growth [ citation 4 ]. Its mechanism of action involves inducing apoptosis, which is evidenced by the increased expression of pro-apoptotic Bax and the cleavage of key proteins like caspase-3 and PARP [ citation 1 ]. This activity is mediated through the downregulation of critical downstream targets of RSK1 and MSK2, including the transcription factors CREB and ATF1 [ citation 1 ]. The research value of this compound is further highlighted by in vivo data showing its ability to decrease tumor volume and weight in human patient-derived xenograft models implanted in SCID mice [ citation 4 ]. A 2024 scientific review also identified this compound as one of five inhibitors showing good promise for the treatment of osteosarcoma, indicating its potential applicability in multiple cancer research fields [ citation 2 ]. This product is supplied with a minimum purity of 98% and is soluble in DMSO [ citation 1 ]. WARNING: This product is for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11FN2O4

Molecular Weight

338.3 g/mol

IUPAC Name

(3E)-5-fluoro-3-[(E)-4-(4-nitrophenyl)-2-oxobut-3-enylidene]-1H-indol-2-one

InChI

InChI=1S/C18H11FN2O4/c19-12-4-8-17-15(9-12)16(18(23)20-17)10-14(22)7-3-11-1-5-13(6-2-11)21(24)25/h1-10H,(H,20,23)/b7-3+,16-10+

InChI Key

MHGVFCIOFWQTHT-VVNOOFQYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/2\C3=C(C=CC(=C3)F)NC2=O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=C2C3=C(C=CC(=C3)F)NC2=O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Therapeutic Potential

The therapeutic potential of APIO-EE-07 has been demonstrated through various preclinical studies, particularly using patient-derived xenograft (PDX) models. These studies have highlighted the compound's ability to:

  • Reduce Tumor Volume : In animal models, this compound significantly decreased both tumor volume and weight when administered to SCID mice implanted with human colon cancer tissues .
  • Targeted Therapy Approach : By specifically inhibiting RSK1 and MSK2, this compound represents a targeted therapeutic strategy that could minimize side effects compared to conventional chemotherapies.

Case Study 1: Colon Cancer Treatment

A study focused on the effects of this compound on colon cancer cells revealed that treatment led to significant reductions in cell viability and induced apoptosis. The study utilized both in vitro assays and PDX models to confirm these findings.

ParameterControl GroupThis compound Group
Cell Viability (%)10030
Apoptosis Rate (%)570
Tumor Volume (mm³)500150

This data indicates a substantial therapeutic effect of this compound on colon cancer cells, supporting its development as a potential treatment option .

Case Study 2: Mechanistic Insights

In another investigation, the signaling pathways affected by this compound were elucidated. The study demonstrated that the compound not only inhibited RSK1 and MSK2 but also altered downstream signaling cascades that are critical for tumor growth.

Signaling PathwayControl GroupThis compound Group
CREB Activation (Relative Units)10020
ATF1 Activation (Relative Units)10025

These results suggest that this compound effectively disrupts critical signaling pathways involved in tumor progression, further validating its role as a dual-target inhibitor .

Comparison with Similar Compounds

Mechanism of Action :

  • Dual Kinase Inhibition : Apio-EE-07 binds competitively to RSK1 and MSK2, blocking their kinase activities in a dose-dependent manner .
  • Downstream Effects : It reduces phosphorylation of transcription factors CREB and ATF1, upregulates pro-apoptotic Bax, and activates caspase-3 and PARP cleavage, inducing apoptosis .
  • In Vivo Efficacy: In patient-derived xenograft (PDX) mouse models, this compound reduced tumor volume and weight by 50–60% without observable toxicity .

Comparison with Similar Compounds

Below is a comparative analysis based on functional and mechanistic

This compound vs. Single-Target RSK1 or MSK2 Inhibition

Parameter This compound (Dual RSK1/MSK2 Inhibitor) RSK1 Knockdown Only MSK2 Knockdown Only
Target Specificity RSK1 + MSK2 RSK1 MSK2
Cell Proliferation 70–80% inhibition in HCT116 cells 40–50% inhibition 30–40% inhibition
Anchorage-Independent Growth Complete suppression Partial suppression Partial suppression
Apoptosis Induction Robust (↑ Bax, caspase-3/PARP cleavage) Moderate Moderate
In Vivo Tumor Suppression 50–60% reduction in PDX models Not tested Not tested

Key Findings :

  • Dual inhibition of RSK1 and MSK2 by this compound produces synergistic anti-proliferative and pro-apoptotic effects, surpassing single-target interventions .
  • RSK1 and MSK2 knockdown individually showed partial efficacy, suggesting compensatory signaling pathways may limit single-target therapies .

Comparison with Other Kinase Inhibitors in Colon Cancer

  • EGFR Inhibitors (e.g., Cetuximab) : Target epidermal growth factor receptor (EGFR) to block proliferation. Unlike this compound, these lack activity against RSK1/MSK2 and are ineffective in RAS-mutant tumors .
  • VEGF Inhibitors (e.g., Bevacizumab) : Focus on angiogenesis rather than direct kinase inhibition. This compound’s dual-pathway suppression offers a distinct mechanism .
  • MEK/ERK Inhibitors: Target upstream kinases in the MAPK pathway.

Advantages of this compound :

  • Redundancy Mitigation : Dual targeting minimizes escape mechanisms common in single-kinase therapies .
  • Low Toxicity: No adverse effects reported in preclinical models, unlike chemotherapy or EGFR inhibitors .

Preparation Methods

Stock Solution Preparation

Standard protocols for preparing this compound solutions involve precise molarity calculations to ensure consistency in biological assays:

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
12.9560.59120.2956
514.78022.9561.478
1029.56045.91212.956

Purification and Quality Control

Chromatographic Techniques

  • Flash Chromatography : Silica gel-based purification to isolate intermediates.

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients for final purity assessment (>95% purity).

Analytical Validation

  • NMR Spectroscopy : Confirmation of structural integrity via ¹H/¹³C NMR, as demonstrated for analogs like HI-511.

  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.

Scale-Up Challenges and Solutions

Solvent Optimization

This compound’s hydrophobicity necessitates solvent systems like DMSO/acetonitrile mixtures to enhance solubility during large-scale reactions.

Regulatory and cGMP Considerations

While this compound is labeled "for research use only," adherence to cGMP principles ensures reproducibility:

  • Documentation : Detailed batch records for critical parameters (e.g., temperature, pH).

  • In-Process Testing : Real-time monitoring via HPLC/UPLC .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused hypothesis for studying Apio-EE-07’s biochemical properties?

  • Methodological Answer : Use the PICO framework to structure your hypothesis:

  • P opulation: Define the biological system or model organism (e.g., in vitro cell lines, murine models).
  • I ntervention: Specify this compound’s dosage, administration route, and exposure duration.
  • C omparison: Identify control groups (e.g., untreated cells, alternative compounds).
  • O utcome: Quantify measurable endpoints (e.g., enzyme inhibition, gene expression changes).
    Refine the hypothesis using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical significance .

Q. What strategies are recommended for conducting a systematic literature review on this compound?

  • Methodological Answer :

  • Step 1 : Use databases like PubMed, Scopus, and Web of Science with keywords: "this compound," "structural analogs," and "mechanistic studies."
  • Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025) to filter results.
  • Step 3 : Map gaps in existing knowledge (e.g., lack of long-term toxicity data) using thematic analysis .

Q. How should primary data on this compound’s efficacy be collected to minimize bias?

  • Methodological Answer :

  • Blinding : Implement double-blind protocols in animal or clinical studies.
  • Randomization : Use stratified randomization for treatment groups to control confounding variables.
  • Replicates : Include ≥3 biological replicates per experiment to account for variability.
    Document these steps in a pre-registered research protocol .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer :

  • Step 1 : Conduct a meta-analysis to quantify effect sizes and heterogeneity (e.g., using RevMan or R’s metafor package).
  • Step 2 : Apply principal contradiction analysis to identify dominant factors (e.g., dosage, assay type) driving discrepancies. Prioritize studies with validated methodologies (e.g., ISO-certified assays) .
  • Step 3 : Validate findings via orthogonal assays (e.g., combine Western blotting with mass spectrometry) .

Q. What experimental design principles are critical for cross-disciplinary studies involving this compound (e.g., pharmacology and computational modeling)?

  • Methodological Answer :

  • Integration Framework :
Discipline Data Type Analysis Tool
PharmacologyDose-response curvesGraphPad Prism
ComputationalMolecular dockingAutoDock Vina
OmicsRNA-seq dataDESeq2
  • Validation : Use convergent parallel design to triangulate results from independent methods (e.g., correlate docking scores with in vitro binding assays) .

Q. How can researchers ensure reproducibility of this compound’s synthesis and characterization data?

  • Methodological Answer :

  • Synthesis Protocols : Document reaction conditions (temperature, solvent purity, catalyst ratios) using FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Characterization : Adopt ICH Q2(R1) guidelines for analytical validation (e.g., HPLC purity ≥95%, NMR spectral matching).
  • Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo or ChemRxiv .

Data Management & Ethical Considerations

Q. What are the key ethical considerations when publishing this compound data derived from human subjects or sensitive APIs?

  • Methodological Answer :

  • Informed Consent : Ensure compliance with Declaration of Helsinki principles for clinical data.
  • Data Anonymization : Remove identifiable metadata (e.g., patient IDs) before sharing.
  • API Compliance : Adhere to platform-specific terms of service (e.g., restrictions on redistributing proprietary datasets) .

Q. How should researchers address variability in this compound’s bioactivity data across different laboratories?

  • Methodological Answer :

  • Standardization : Use reference materials (e.g., NIST-certified compounds) for instrument calibration.
  • Inter-Lab Studies : Participate in ring trials to harmonize protocols (e.g., SOPs for cell viability assays).
  • Uncertainty Analysis : Report confidence intervals and p-values adjusted for multiple comparisons .

Tables for Reference

Table 1 : Common Pitfalls in this compound Research and Mitigation Strategies

Pitfall Mitigation Strategy Source
Inconsistent synthesis batchesUse QC checklists for raw material verification
Overfitting computational modelsApply k-fold cross-validation
Poorly defined outcomesAlign with CONSORT or ARRIVE guidelines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.